(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-11(12-2-1-7-18-12)8-14-13(16)4-3-10-5-6-17-9-10/h1-7,9,11,15H,8H2,(H,14,16)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPJWWLWBKARSJ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the furan and thiophene rings: This step involves the formation of the amide bond through a condensation reaction between the furan and thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydrofuran and dihydrothiophene derivatives.
Scientific Research Applications
(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 2: Physicochemical and Computational Data
Key Observations:
- The target compound exhibits moderate lipophilicity (logP ~3.2), balancing hydrophobic (thiophene, furan) and hydrophilic (hydroxyl, amide) groups.
- Trifluoromethyl-substituted analogs (e.g., ) show higher logP values (3.8–5.1) due to the electron-withdrawing CF₃ group.
- Cyanamide derivatives (e.g., ) have lower logP but higher polarity, enhancing solubility.
Biological Activity
The compound (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide is a synthetic organic molecule notable for its unique structural features, including a furan ring and thiophene substituents. This compound belongs to the class of prop-2-enamides, which are recognized for their potential biological activities. The presence of multiple functional groups, such as hydroxyl and amide groups, contributes to its chemical reactivity and biological interactions.
Biological Activity
While specific literature on the biological activity of this compound is limited, the structural characteristics suggest several potential biological applications:
1. Antimicrobial Activity
Furan and thiophene derivatives have been studied for their antimicrobial properties. Compounds containing these moieties often exhibit activity against various bacteria and fungi due to their ability to disrupt cellular processes.
2. Antioxidant Properties
The hydroxyl group in the compound may contribute to antioxidant activity, which is essential in protecting cells from oxidative stress. Antioxidants play a crucial role in preventing damage caused by free radicals.
3. Anti-inflammatory Effects
Compounds with similar structures have shown potential anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases.
Research Findings
Although there is no extensive research specifically focused on this compound, studies on related furan and thiophene derivatives provide insights into potential biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| Furan derivatives | Antimicrobial | |
| Thiophene derivatives | Antioxidant | |
| Prop-2-enamides | Anti-inflammatory |
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Antimicrobial Screening : A study screened various furan-based compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at varying concentrations.
- Antioxidant Evaluation : Research involving thiophene derivatives indicated promising results in scavenging free radicals, suggesting that modifications to the furan-thiophene framework could enhance antioxidant capabilities.
- Inflammation Studies : Investigations into prop-2-enamide derivatives revealed their potential in reducing inflammatory markers in cellular models, indicating that similar compounds may offer therapeutic benefits.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide?
Answer:
The synthesis typically involves multi-step condensation reactions. A common route includes:
- Step 1: Condensation of furan-3-carbaldehyde with 2-hydroxy-2-(thiophen-2-yl)ethylamine in the presence of a base (e.g., K₂CO₃) .
- Step 2: Reaction with acryloyl chloride under inert atmosphere (N₂/Ar) to prevent oxidation .
- Critical Conditions:
- Temperature: 0–25°C for amide bond formation.
- Solvents: Anhydrous THF or DCM for moisture-sensitive steps.
- Catalysts: Triethylamine to scavenge HCl during acylation.
- Purification: HPLC or recrystallization to achieve >95% purity .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural identity and purity?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the E-configuration of the enamide and substituent positions (e.g., furan C-3 vs. thiophene C-2) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₃NO₃S) and molecular weight (249.31 g/mol) .
- HPLC: Monitors reaction progress and purity (>95% by area under the curve) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
Answer:
- Variable Temperature NMR: Resolves dynamic effects (e.g., rotameric splitting) by analyzing spectra at 25°C vs. 50°C .
- 2D NMR Techniques: HSQC and HMBC correlate proton-carbon couplings to confirm connectivity, especially for overlapping furan/thiophene signals .
- Isotopic Labeling: Use ¹³C-labeled intermediates to trace ambiguous peaks .
Advanced: What computational methods predict the compound’s bioactivity and target interactions?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Models: Predict bioactivity based on substituent electronic profiles (e.g., thiophene’s electron-rich sulfur enhances binding) .
- MD Simulations: GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in anti-inflammatory pathways?
Answer:
- In Vitro Assays:
- COX-2 Inhibition: Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) .
- Cytokine Profiling: ELISA quantifies TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Target Validation: CRISPR-Cas9 knockouts of suspected targets (e.g., NF-κB) in cell lines .
- Metabolomics: LC-MS tracks downstream prostaglandin metabolites .
Basic: What key structural features influence the compound’s bioactivity?
Answer:
- Heterocyclic Rings: Furan (oxygen) and thiophene (sulfur) enhance π-π stacking and H-bonding with targets .
- Hydroxyethyl Group: Stabilizes interactions via hydrogen bonding with catalytic residues (e.g., serine in hydrolases) .
- E-Enamide Configuration: Prevents steric hindrance, optimizing binding .
Advanced: What strategies optimize the compound’s stability and reactivity under physiological conditions?
Answer:
- pH Stability Studies: Assess degradation kinetics in buffers (pH 1–10) via UV-Vis .
- Prodrug Design: Introduce ester prodrug moieties to enhance solubility and reduce first-pass metabolism .
- Lyophilization: Stabilize the compound for long-term storage in PBS .
Advanced: How to validate the compound’s specificity toward target enzymes using in vitro assays?
Answer:
- Kinase Profiling: Eurofins KinaseProfiler™ screens against 100+ kinases to rule off-target effects .
- SPR (Surface Plasmon Resonance): Biacore T200 quantifies binding affinity (KD) and kinetics (kon/koff) .
- Competitive Assays: Use fluorescent probes (e.g., FITC-labeled substrates) to measure displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
